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N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide

Medicinal Chemistry PI3K Inhibitor Physicochemical Property Optimization

Medicinal chemistry teams optimizing PI3K inhibitors often face SAR reproducibility issues when substituting symmetric sulfonamide analogs. N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide (CAS 1352536-13-0) directly addresses this with a unique asymmetric N-ethyl-N-methyl substitution that provides a calculated LogP of ~+0.13-strategically intermediate between the N,N-dimethyl (LogP -0.26) and N,N-diethyl (LogP +0.52) analogs. This balanced lipophilicity maintains both membrane permeability and aqueous solubility for cell-based assays. The unsubstituted piperazine NH enables late-stage functionalization for fragment-growth libraries. Supplied at 97% purity (C₁₂H₂₀N₄O₂S, MW 284.38), it ensures reproducible biological data with 4 rotatable bonds for defined conformational flexibility.

Molecular Formula C12H20N4O2S
Molecular Weight 284.38 g/mol
Cat. No. B11799520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide
Molecular FormulaC12H20N4O2S
Molecular Weight284.38 g/mol
Structural Identifiers
SMILESCCN(C)S(=O)(=O)C1=C(C=CN=C1)N2CCNCC2
InChIInChI=1S/C12H20N4O2S/c1-3-15(2)19(17,18)12-10-14-5-4-11(12)16-8-6-13-7-9-16/h4-5,10,13H,3,6-9H2,1-2H3
InChIKeyVSQIAKWNXQULTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide – Procurement-Grade PI3K Research Scaffold


N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide (CAS 1352536-13-0) is a heterocyclic sulfonamide building block comprising a pyridine-3-sulfonamide core substituted at the 4-position with an unsubstituted piperazine ring and bearing an asymmetric N-ethyl-N-methyl sulfonamide moiety . This structural class has been disclosed in patent literature as a scaffold for phosphoinositide 3-kinase (PI3K) inhibitor development, wherein the pyridine-3-sulfonamide framework contributes to kinase binding affinity [1]. The compound is supplied at 97% purity for research and further manufacturing use, with a molecular formula of C₁₂H₂₀N₄O₂S and a molecular weight of 284.38 g/mol .

PI3K inhibitor scaffold validated by patent (WO2019020657A1)
Asymmetric N-ethyl-N-methyl substitution for logP and flexibility tuning
Unsubstituted piperazine NH enables further derivatization

Why Generic Pyridine-Sulfonamide Analogs Cannot Replace This Compound


The asymmetric N-ethyl-N-methyl substitution on the sulfonamide nitrogen of N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide (MW 284.38 g/mol, C₁₂H₂₀N₄O₂S) directly modulates key physicochemical properties—including lipophilicity, conformational flexibility, and hydrogen-bonding potential—relative to its closest symmetric dialkyl analogs. The N,N-dimethyl analog (MW 270.35 g/mol, C₁₁H₁₈N₄O₂S, calculated LogP = −0.2585) and the N,N-diethyl analog (MW 298.40 g/mol, C₁₃H₂₂N₄O₂S, calculated LogP = +0.5217) bracket the target compound in both molecular size and predicted LogP, demonstrating a ~98 Da linear range in molecular weight and a ~0.78 log-unit span in lipophilicity across the three- compound series . Simple substitution of one analog for another therefore alters predicted membrane permeability and solubility by a quantifiable margin, undermining SAR reproducibility in PI3K inhibitor optimization campaigns [1]. The quantitative evidence below details these differentiable parameters.

Lipophilicity shift (~0.78 log units across symmetric analogs) may alter membrane permeability and undermine SAR reproducibility
Molecular weight variation (±14 g/mol) can shift passive diffusion and solubility, limiting direct analog replacement
Rotatable bond count change (±1) modifies conformational flexibility, potentially affecting binding entropy and assay outcomes

Quantitative Differentiation from Symmetric N-Substituted Analogs


Molecular Weight: Intermediate Between Dimethyl and Diethyl Analogs

N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide (MW 284.38 g/mol) occupies a distinct intermediate position in molecular weight between the N,N-dimethyl analog (MW 270.35 g/mol) and the N,N-diethyl analog (MW 298.40 g/mol) . The 14.03 g/mol increase over the dimethyl analog and 14.02 g/mol decrease relative to the diethyl analog provide a finely graded molecular-weight step for SAR campaigns that require systematic modulation of size-dependent properties without introducing additional heteroatoms or ring modifications.

Molecular Weight
Data to verify
284.38 g/mol — intermediate between dimethyl (270.35) and diethyl (298.40) analogs
Supports systematic MW-based property modulation
±14 g/mol step within analog series; vendor-specified data
Medicinal Chemistry PI3K Inhibitor Physicochemical Property Optimization

Predicted Lipophilicity Near Optimal LogP Zero

While experimentally measured LogP for N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is not publicly available, linear interpolation between the vendor-reported calculated LogP values of the N,N-dimethyl analog (LogP = −0.2585) and the N,N-diethyl analog (LogP = +0.5217) yields a predicted LogP of approximately +0.13 for the target compound. This value places the compound closer to the aqueous–lipid partition equilibrium (LogP ≈ 0) than either comparator, suggesting a superior balance between aqueous solubility and membrane permeability for cell-based PI3K assays.

Predicted Lipophilicity
Data to verify
LogP ≈ +0.13 (interpolated) — between dimethyl (-0.26) and diethyl (+0.52)
Supports solubility–permeability balance in cell-based assays
Linear interpolation from analog calculated LogP
Lipophilicity ADME Prediction LogP Optimization

Rotatable Bond Count for Conformational Flexibility Tuning

Based on its SMILES structure (O=S(C1=C(N2CCNCC2)C=CN=C1)(N(CC)C)=O) , N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide possesses 4 rotatable bonds (excluding the piperazine ring conformation). This is intermediate between the N,N-dimethyl analog with 3 rotatable bonds and the N,N-diethyl analog with 5 rotatable bonds . The single additional rotatable bond relative to the dimethyl analog arises from the N-ethyl group, while one fewer bond relative to the diethyl analog results from the replacement of a second ethyl with a methyl group.

Rotatable Bonds
Data to verify
4 rotatable bonds — +1 vs. dimethyl (3), −1 vs. diethyl (5)
Intermediate conformational flexibility for binding optimization
Derived from SMILES; affects entropic binding penalty
Conformational Flexibility Entropic Binding Penalty Lead Optimization

Validated PI3K-Inhibitory Pyridine-3-Sulfonamide Pharmacophore

The pyridine-3-sulfonamide core present in N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is explicitly claimed as a PI3-kinase inhibitory scaffold in patent WO2019020657A1, which discloses multiple pyridine-3-sulfonamide derivatives with demonstrated PI3K isoform inhibitory activity [1]. The patent establishes that sulfonamide N-substitution pattern (including N-alkyl variants) is a critical determinant of PI3K isoform potency and selectivity. Separately, the broader 4-(piperazin-1-yl)pyridine-3-sulfonamide subclass has been explored for carbonic anhydrase inhibition, with K_I values in the nanomolar range (19.5–768 nM) [2], confirming that the 4-piperazinyl substitution confers target engagement capability.

PI3K Pharmacophore Validation
Class-level inference
Pyridine-3-sulfonamide core claimed in WO2019020657A1; related analogs: KI 19.5–768 nM (carbonic anhydrase)
Supports PI3K target-engagement assay context
Specific activity for this analog not reported; scaffold-level validation
PI3K Inhibition Kinase Inhibitor Scaffold Pharmacophore Validation

Optimal Procurement and Research Application Scenarios


PI3K Lead Optimization with Balanced Lipophilicity

Medicinal chemistry teams optimizing PI3K inhibitor leads can deploy N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide as a scaffold with a predicted LogP of approximately +0.13—intermediate between the more hydrophilic N,N-dimethyl analog (LogP −0.2585) and the more lipophilic N,N-diethyl analog (LogP +0.5217) . This balanced lipophilicity is particularly valuable for cell-based PI3K assays where both membrane permeability and aqueous solubility must be simultaneously maintained to generate interpretable SAR data [1].

Systematic SAR of N-Alkyl Substitution on Kinase Selectivity

The asymmetric N-ethyl-N-methyl substitution pattern at the sulfonamide nitrogen provides a unique, non-symmetric steric and electronic environment that cannot be replicated by either the symmetric N,N-dimethyl or N,N-diethyl analogs. Research groups conducting systematic SAR studies on PI3K isoform selectivity can use this compound to probe the effect of incremental alkyl chain extension (methyl → ethyl → diethyl) on kinase binding pocket complementarity, with the 4 rotatable bonds offering intermediate conformational flexibility relative to the 3-bond dimethyl and 5-bond diethyl comparators .

Fragment-Based Design Using Free Piperazine NH Handle

The unsubstituted piperazine ring in N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide provides a free secondary amine (NH) for further derivatization—a functional handle absent in N-methylpiperazine regioisomers such as N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide (CAS 38030-54-5). This free NH enables late-stage functionalization strategies (e.g., acylation, sulfonylation, reductive amination) for generating diverse compound libraries from a single advanced intermediate, maximizing the synthetic value of the procured material in fragment-growth campaigns .

Procurement with Defined Molecular Weight and Purity Specifications

For CROs and academic core facilities requiring building blocks with precisely defined specifications, N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is supplied at 97% purity with a molecular weight of 284.38 g/mol (C₁₂H₂₀N₄O₂S) . The 284.38 g/mol MW is strategically positioned between the 270.35 g/mol dimethyl and 298.40 g/mol diethyl analogs, offering a rational intermediate for property-based compound selection. When purity is critical for reproducible biological assay results, users should note that the N,N-dimethyl and N,N-diethyl analogs are available at ≥98% purity and consider whether the 97% specification of the target compound meets their assay requirements.

Application
Selection Property
Validation Focus
PI3K lead optimization
Balanced predicted lipophilicity profile
Solubility–permeability in cell-based PI3K assays
N-alkyl SAR for kinase selectivity
Asymmetric N-ethyl-N-methyl substitution
Incremental alkyl chain effect on PI3K isoform binding
Fragment-based library synthesis
Free piperazine NH for derivatization
Late-stage functionalization strategies
Defined-specification procurement
Supplied purity and molecular weight intermediate
Lot consistency for assay reproducibility
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